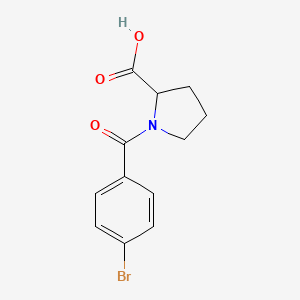

1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromobenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXUXNFNMXRTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid serves as a crucial building block in peptide synthesis. Its ability to act as a protecting group allows for selective modifications of amino acids during solid-phase peptide synthesis. This functionality is essential for developing peptide-based therapeutics, enhancing both stability and bioavailability of drug candidates .

Drug Development

The compound plays a significant role in the design of novel drugs, particularly those targeting neurological disorders. Its derivatives have been studied for their potential to enhance the efficacy of neuropeptides, which are vital in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to various biomolecules. This feature is critical for creating targeted drug delivery systems, which enhance therapeutic efficacy while minimizing side effects. The compound's ability to form stable conjugates with proteins and other biomolecules has been documented in several studies .

Case Study 1: Synthesis of Neuropeptides

Researchers synthesized neuropeptides using this compound as a precursor. The study demonstrated that modifying the compound could yield neuropeptides with enhanced binding affinity to their respective receptors, thereby improving therapeutic outcomes in animal models of neurodegeneration .

Case Study 2: Anticancer Activity

A study evaluated the anticancer properties of compounds derived from this compound. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notably, one derivative exhibited over 80% inhibition against leukemia cells, indicating its potential as a lead compound for further development .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromobenzoyl group can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The pyrrolidine-2-carboxylic acid moiety can also contribute to the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(4-bromobenzoyl)pyrrolidine-2-carboxylic acid and its analogues:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in the main compound increases electrophilicity compared to the methoxy group in its analogue, which donates electron density via resonance .

- Solubility Trends: Methoxy and carboxylic acid substituents (e.g., 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid ) enhance aqueous solubility, whereas bromine and aromatic groups reduce it due to hydrophobicity.

- Stereochemical Influence: Chiral variants like the (2S,4R)-configured compound () are critical in drug design, as enantiomers may exhibit distinct biological activities .

Biological Activity

1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a bromobenzoyl group and a carboxylic acid functional group. The general structure can be represented as:

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity. For instance, in vitro tests using human cancer cell lines such as A549 (lung adenocarcinoma) have shown that certain structural modifications can enhance cytotoxic effects. Specifically, the incorporation of bromine in the benzoyl moiety is believed to influence the compound's interaction with cellular targets, potentially leading to increased apoptosis in cancer cells .

A comparative analysis of related compounds suggests that while some derivatives exhibit significant anticancer properties, others, including this compound, may demonstrate limited efficacy. In one study, compounds similar in structure were tested for their ability to reduce cell viability, revealing that brominated analogs often yield better results compared to their non-brominated counterparts .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence supporting the antimicrobial potential of this compound. Studies have screened various derivatives against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that certain modifications to the pyrrolidine framework could enhance antibacterial activity, making these compounds viable candidates for further development as antimicrobial agents .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The bromobenzoyl group may interact with specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

- Cell Membrane Interaction : The lipophilicity imparted by the bromine atom may enhance the compound's ability to penetrate cell membranes, facilitating its action within target cells.

- Induction of Apoptosis : Evidence suggests that certain pyrrolidine derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the anticancer effects on A549 cells; found moderate cytotoxicity with a viability reduction of approximately 70% at high concentrations. |

| Study B | Evaluated antimicrobial activity against resistant strains; demonstrated effective inhibition against E. coli and S. aureus. |

| Study C | Explored structure-activity relationships; identified that bromination enhances biological activity compared to fluorinated analogs. |

Q & A

Q. Advanced

- Bromine substitution : The 4-bromo group enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Pyrrolidine conformation : (R)- or (S)-configurations influence enantioselective interactions with target enzymes (e.g., protease inhibition) .

- Carboxylic acid functionalization : Esterification (e.g., tert-butyl esters) increases metabolic stability in pharmacokinetic studies .

What stability issues are observed under long-term storage, and how are they mitigated?

Q. Advanced

- Hydrolysis : The benzoyl-pyrrolidine bond is susceptible to hydrolysis in humid conditions. Store at −20°C under desiccation .

- Light sensitivity : Bromoarenes undergo photodecomposition; use amber vials and inert packaging .

- Purity monitoring : Regular HPLC checks (every 6 months) ensure degradation products remain <5% .

How can contradictory data in synthetic yields be resolved?

Advanced

Discrepancies often stem from:

- Catalyst purity : Commercial Pd catalysts vary in active sites; use batches with >99% metal content .

- Solvent anhydrous conditions : Traces of water reduce yields by 15–20% in hygroscopic solvents like DMF .

- Reaction scaling : Pilot-scale reactions (≥1 mol) require optimized stirring rates to maintain homogeneity .

What methods ensure enantiomeric purity in derivatives of this compound?

Q. Advanced

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) to resolve (R)- and (S)-enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., tert-butoxycarbonyl groups) during coupling steps, achieving >98% enantiomeric excess .

What formulation strategies enhance bioavailability in preclinical studies?

Q. Advanced

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral absorption by 3-fold in rodent models .

- Prodrug design : Convert the carboxylic acid to methyl esters, which hydrolyze in vivo to active forms .

How does this compound compare to chlorophenyl or fluorophenyl analogs in bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.